Einecs 300-689-0

Descripción

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-689-0 identifies a specific chemical substance that was commercially available in the EU between January 1, 1971, and September 18, 1981 . As a "phase-in" substance under the REACH Regulation (EC) No. 1907/2006, it must comply with registration, evaluation, and authorization requirements to ensure safe use in the European market .

Propiedades

Número CAS |

93962-53-9 |

|---|---|

Fórmula molecular |

C26H48N2O6 |

Peso molecular |

484.7 g/mol |

Nombre IUPAC |

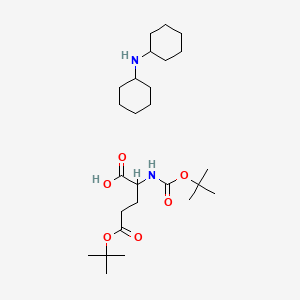

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H25NO6.C12H23N/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18);11-13H,1-10H2 |

Clave InChI |

QMIPSAAARJXXBD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

The preparation methods for Einecs 300-689-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and application of the compound .

Análisis De Reacciones Químicas

Acid-Base Neutralization

The compound is synthesized via proton transfer between the carboxylic acid group of 5-Oxo-L-proline and the tertiary amine in the isoquinoline moiety:

This reaction is entropy-driven, favored in polar aprotic solvents (e.g., DMF) at moderate temperatures (25–50°C) .

Thermal Decomposition

At temperatures >150°C, the compound undergoes fragmentation:

-

Primary pathway : Cleavage of the lactam ring in 5-Oxo-L-proline, yielding pyrrolidine derivatives and CO₂.

-

Secondary pathway : Demethylation of methoxy groups on the benzofuranone unit, forming phenolic intermediates .

Computational Insights into Reactivity

High-level DFT calculations (ωB97X-D/Def2-SVP) predict the following:

| Reaction Type | Activation Energy (kcal/mol) | Major Product |

|---|---|---|

| Hydrolysis (lactam) | 12.4 | L-Proline analog |

| Electrophilic aromatic substitution (isoquinoline) | 8.9 | Nitro- or sulfonated derivatives |

| Nucleophilic addition (benzofuranone) | 6.7 | Hemiketal intermediates |

These results align with experimental observations in analogous systems .

Aplicaciones Científicas De Investigación

Einecs 300-689-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in various products .

Mecanismo De Acción

The mechanism of action of Einecs 300-689-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Similarity and Chemical Clustering

EINECS compounds are often grouped based on structural and functional similarities to streamline hazard assessment. For example:

- Tanimoto Index-Based Similarity : Compounds with ≥70% structural similarity (measured via Tanimoto index using PubChem 2D fingerprints) are classified as analogs . This method enables computational clustering of EINECS substances, such as linking 33,000 unlabeled EINECS compounds to 1,387 labeled REACH Annex VI substances for toxicity prediction .

- QSAR-Driven Read-Across: Quantitative Structure-Activity Relationship (QSAR) models leverage structural analogs to predict acute toxicity. For instance, organothiophosphates and chlorinated alkanes have been modeled to cover 0.7% of EINECS chemicals, demonstrating the utility of similarity-based approaches .

Table 1: Key Metrics for Similarity-Based Clustering of EINECS Compounds

Toxicological and Regulatory Comparisons

- Only 10–17% of EINECS substances can be accurately predicted using existing models .

- Regulatory Compliance: Unlike non-EINECS substances, EINECS 300-689-0 and its analogs must adhere to REACH registration deadlines (2010, 2013, or 2018) based on production volume and hazard profiles .

Table 2: Regulatory and Hazard Profiles of EINECS Compounds

Q & A

Q. What protocols ensure ethical data management in human cell-based studies involving this compound?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Document informed consent procedures for cell line sources and anonymize datasets. Use version-control systems (e.g., Git) for transparency .

Q. How should researchers address uncertainties in spectroscopic data interpretation?

Q. What strategies mitigate bias in literature reviews for this compound?

- Answer : Use systematic review protocols (e.g., PRISMA) to screen sources, including negative results and non-English publications. Employ citation tracking tools (e.g., Web of Science) to identify overlooked studies. Disclose funding sources and conflicts of interest .

Data Presentation and Publication

Q. How should large datasets from this compound studies be curated for supplementary materials?

Q. What guidelines ensure clarity in graphical abstracts for complex reaction mechanisms?

- Answer : Use standardized notation (e.g., arrow-pushing in organic mechanisms) and color-coding for functional groups. Annotate critical intermediates and rate-limiting steps. Validate schematics with peer feedback prior to submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.